1-(Benzo[d][1,3]dioxol-5-yl)-N,N-dimethylmethanamine
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Overview
Description
1-(Benzo[d][1,3]dioxol-5-yl)-N,N-dimethylmethanamine is a chemical compound characterized by its unique structure, which includes a benzo[d][1,3]dioxole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Benzo[d][1,3]dioxol-5-yl)-N,N-dimethylmethanamine typically involves the reaction of benzo[d][1,3]dioxole derivatives with dimethylamine. One common method includes the use of thionyl chloride and triethylamine in dichloromethane at low temperatures to form intermediates, which are then reacted with dimethylamine .
Industrial Production Methods: Industrial production methods for this compound often involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: 1-(Benzo[d][1,3]dioxol-5-yl)-N,N-dimethylmethanamine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the dimethylamine group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in alkaline conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like sodium azide in polar aprotic solvents.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzo[d][1,3]dioxole-5-carboxylic acid derivatives, while substitution reactions can produce a variety of substituted benzo[d][1,3]dioxole compounds .
Scientific Research Applications
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its anticancer properties, particularly in the design of indole-based anticancer agents.
Industry: Utilized in the development of new materials with specific electronic properties.
Mechanism of Action
The mechanism of action of 1-(Benzo[d][1,3]dioxol-5-yl)-N,N-dimethylmethanamine involves its interaction with molecular targets such as enzymes and receptors. In the context of its anticancer activity, it has been shown to cause cell cycle arrest and induce apoptosis in cancer cells. This is achieved through the modulation of microtubule assembly and the suppression of tubulin polymerization .
Comparison with Similar Compounds
1-(Benzo[d][1,3]dioxol-5-yl)ethan-1-ol: Shares the benzo[d][1,3]dioxole moiety but differs in its functional groups.
5-(Benzo[d][1,3]dioxol-5-ylmethyl)-4-(tert-butyl)thiazol-2-amines: Similar in structure but contains a thiazole ring.
Uniqueness: 1-(Benzo[d][1,3]dioxol-5-yl)-N,N-dimethylmethanamine is unique due to its specific combination of the benzo[d][1,3]dioxole moiety with a dimethylamine group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields.
Properties
CAS No. |
58995-64-5 |
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Molecular Formula |
C10H13NO2 |
Molecular Weight |
179.22 g/mol |
IUPAC Name |
1-(1,3-benzodioxol-5-yl)-N,N-dimethylmethanamine |
InChI |
InChI=1S/C10H13NO2/c1-11(2)6-8-3-4-9-10(5-8)13-7-12-9/h3-5H,6-7H2,1-2H3 |
InChI Key |
JXVLEYPOHIIQMA-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)CC1=CC2=C(C=C1)OCO2 |
Origin of Product |
United States |
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